In-Depth Technical Guide: 2-Chloro-3-isothiocyanatopropene
In-Depth Technical Guide: 2-Chloro-3-isothiocyanatopropene
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-isothiocyanatopropene (CAS No. 14214-31-4), a pivotal chemical intermediate in modern synthetic chemistry. Possessing a unique bifunctional structure with both a reactive isothiocyanate group and an electrophilic 2-chloroallyl moiety, this compound serves as a versatile building block, most notably in the agrochemical sector for the synthesis of neonicotinoid insecticides. This document consolidates critical data on its physicochemical properties, predicted spectroscopic characteristics, detailed synthesis protocols, and key reactivity profiles. Emphasis is placed on the mechanistic underpinnings of its transformations, particularly the industrial-scale synthesis of the key heterocyclic precursor, 2-chloro-5-chloromethylthiazole (CCMT). This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Core Chemical Identity and Physicochemical Properties
2-Chloro-3-isothiocyanatopropene, also known as 2-chloroallyl isothiocyanate, is a colorless to pale yellow liquid characterized by the pungent odor typical of isothiocyanates.[1][2] Its bifunctional nature is the cornerstone of its synthetic utility, offering two distinct points for chemical modification.[2][3]
The physical and chemical properties reported in the literature show some variation, which is common for technical-grade industrial intermediates. The data is summarized below for clarity.
Table 1: Physicochemical Properties of 2-Chloro-3-isothiocyanatopropene
| Property | Value(s) | Source(s) |
| CAS Number | 14214-31-4 | [4][5] |
| Molecular Formula | C₄H₄ClNS | [4][5] |
| Molecular Weight | 133.60 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent | [2] |
| Boiling Point | 182 °C at 760 mmHg; 73-76 °C at 2.4 kPa | [4][5] |
| Density | 1.27 g/cm³ | [4] |
| Refractive Index | ~1.556 | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [5] |
| Vapor Pressure | 0.95 hPa at 20 °C; 6.29 hPa at 50 °C |
Predicted Spectroscopic Profile
2.1 Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the highly characteristic, strong, and broad absorption of the isothiocyanate group.
-
~2150-2080 cm⁻¹ (strong, broad): Asymmetric C=N=C stretch of the isothiocyanate (-NCS) group. This is the most prominent and diagnostic peak.[6][7]
-
~3100-3000 cm⁻¹ (medium): C-H stretch from the vinylic (=C-H) protons.[8]
-
~1630 cm⁻¹ (weak to medium): C=C stretch of the alkene.[7]
-
~800-600 cm⁻¹ (strong): C-Cl stretch from the vinyl chloride moiety.[7]
-
~1420 cm⁻¹ (medium): CH₂ scissoring of the methylene group adjacent to the NCS group.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum will show three distinct signals corresponding to the three non-equivalent protons in the 2-chloroallyl system.
-
~5.5-6.5 ppm (multiplet, 1H): This region is characteristic of the geminal vinylic protons (H₂C=). The presence of a neighboring chlorine atom and the overall electronic structure will influence the exact shift.[9][10][11]
-
~5.4-5.5 ppm (multiplet, 1H): The second geminal vinylic proton. These two protons will appear as distinct signals and will likely show geminal, and potentially long-range, coupling.[9][10]
-
~4.1-4.3 ppm (singlet or narrow multiplet, 2H): This downfield shift for the methylene protons (-CH₂-) is due to the adjacent electron-withdrawing isothiocyanate group.[12]
The carbon spectrum will display four signals, with the isothiocyanate carbon being a key, albeit sometimes challenging, signal to observe.
-
~130-140 ppm (broad): The central carbon of the isothiocyanate group (-N=C=S ). This signal is often very broad and can have a low signal-to-noise ratio due to quadrupolar relaxation and the specific dynamics of the NCS group, a phenomenon sometimes referred to as "near-silence".[13][14][15]
-
~135-145 ppm: The chlorinated sp² carbon of the alkene (=
-
~115-125 ppm: The terminal sp² carbon of the alkene (=CH₂).
-
~45-55 ppm: The sp³ carbon of the methylene group (-CH₂-NCS).[16]
2.3 Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry would provide key structural information through its fragmentation pattern.
-
Molecular Ion (M⁺): A distinct molecular ion peak cluster would be expected at m/z 133 and m/z 135 . The characteristic 3:1 intensity ratio of these peaks is definitive proof of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[17][18]
-
Key Fragmentation Pathways:
-
Loss of Cl radical: A significant fragment at m/z 98 ([M-Cl]⁺) resulting from the cleavage of the C-Cl bond. This would be a stable allyl cation.
-
Loss of NCS radical: A fragment corresponding to the loss of the isothiocyanate group would yield a 2-chloroallyl cation at m/z 75 and m/z 77 (again, in a 3:1 ratio).
-
Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen could lead to fragments corresponding to the loss of the vinyl chloride moiety.
-
Synthesis and Manufacturing Workflow
The primary industrial synthesis of 2-Chloro-3-isothiocyanatopropene involves a nucleophilic substitution reaction using readily available starting materials.[5]
Workflow Diagram
Caption: Industrial synthesis workflow for 2-Chloro-3-isothiocyanatopropene.
Detailed Experimental Protocol: Synthesis of 2-Chloro-3-isothiocyanatopropene
Causality: This procedure is based on a standard SN2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while leaving the thiocyanate anion nucleophilic. A phase-transfer catalyst like tetrabutylammonium bromide can be used, especially in less polar solvents like toluene, to facilitate the transport of the thiocyanate anion into the organic phase.
-
Reactor Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the flask, add sodium thiocyanate (NaSCN, 97.3 g, 1.2 mol) and 250 mL of anhydrous acetonitrile. If using toluene as a solvent, add a catalytic amount of tetrabutylammonium bromide (e.g., 2.5 g).
-
Addition of Substrate: Begin vigorous stirring and add 2,3-dichloropropene (111.0 g, 1.0 mol) dropwise from the dropping funnel over 30 minutes. An initial exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C in acetonitrile) and maintain for 3.5-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride (NaCl) and any unreacted NaSCN. Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation (e.g., 73-76 °C at 2.4 kPa) to yield the final product as a clear, colorless to pale yellow liquid.[5]
Chemical Reactivity and Mechanistic Pathways
The synthetic value of 2-Chloro-3-isothiocyanatopropene stems from its two distinct reactive sites, which can be addressed selectively or used in tandem for cyclization reactions.[2][3]
4.1 Nucleophilic Addition to the Isothiocyanate Group
The central carbon of the -N=C=S group is highly electrophilic and readily undergoes attack by nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to the construction of many heterocyclic systems.[3]
4.2 Electrophilic Nature of the 2-Chloroallyl Group
The molecule contains two potential sites for nucleophilic substitution: the allylic carbon and the vinylic carbon. The allylic C-Cl bond is significantly more reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent pi-system. This allows for the selective introduction of nucleophiles at this position.[3]
4.3 Key Application: Cyclization to 2-chloro-5-chloromethylthiazole (CCMT)
The most significant industrial application of 2-Chloro-3-isothiocyanatopropene is its conversion to 2-chloro-5-chloromethylthiazole (CCMT), a crucial building block for neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][19] The reaction proceeds via an electrophilic cyclization pathway.
Caption: Mechanism for the synthesis of CCMT from 2-Chloro-3-isothiocyanatopropene.
-
Electrophilic Addition: A chlorinating agent (e.g., chlorine gas, sulfuryl chloride) adds across the double bond. This proceeds via a chloronium ion intermediate, leading to the formation of a more stable carbocation on the internal carbon.
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the isothiocyanate group acts as an internal nucleophile, attacking the carbocation.
-
Aromatization: Subsequent elimination and rearrangement lead to the formation of the stable, aromatic thiazole ring.
Causality: This protocol uses a controlled chlorination to initiate the cyclization cascade. The choice of a non-polar solvent like 1,2-dichloroethane is typical for reactions involving chlorine gas. The reaction is run at a controlled temperature to minimize side reactions and decomposition. The final neutralization step is critical to deprotonate the thiazole hydrochloride salt to yield the free base product.
-
Reactor Setup: In a well-ventilated fume hood, equip a 250 mL jacketed reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (e.g., NaOH solution).
-
Charging Reagents: Add 1,2-dichloroethane (150 mL) to the reactor, followed by 2-Chloro-3-isothiocyanatopropene (15.0 g, 0.112 mol).
-
Chlorination: Cool the stirred solution to 25-30 °C using a circulating bath. Slowly bubble chlorine gas (approx. 8.0 g, 0.112 mol) through the solution over 3 hours, ensuring the temperature does not exceed 40 °C.
-
Reaction: After the chlorine addition is complete, continue stirring the mixture at the same temperature for an additional 7-8 hours. A precipitate of 2-chloro-5-chloromethylthiazole hydrochloride will form.
-
Isolation: Filter the solid precipitate and wash the filter cake with a small amount of cold 1,2-dichloroethane.
-
Neutralization: Suspend the filter cake in water (100 mL) and adjust the pH to 4-6 by the careful addition of a 10% sodium bicarbonate solution. The product will separate as a dense lower layer.
-
Final Product: Separate the lower organic layer, which is the pure 2-chloro-5-chloromethylthiazole product. It can be used directly or further dried. The yield is typically high (e.g., >85%).
Applications in Pharmaceutical and Agrochemical Discovery
While the primary documented use of 2-Chloro-3-isothiocyanatopropene is in the agrochemical field, its inherent reactivity makes it a valuable scaffold for discovery chemistry.[19] The thiazole ring, readily accessible from this intermediate, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib .[3][20]
The ability to generate substituted thiazoles and other sulfur-nitrogen heterocycles makes this intermediate a potentially useful starting point for creating libraries of novel compounds for screening against various biological targets.[21][22][23]
Safety and Handling
2-Chloro-3-isothiocyanatopropene is a hazardous substance and must be handled with extreme care by trained personnel.
-
GHS Classification: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 2); Skin Corrosion (Category 1C); Serious Eye Damage (Category 1); Acute Toxicity, Inhalation (Category 1).[20]
-
Hazard Statements: H301 (Toxic if swallowed), H310 (Fatal in contact with skin).[20]
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.[20]
-
Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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ACS Publications. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka. Retrieved from [Link]
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Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole. Retrieved from [Link]
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LookChem. (n.d.). Cas 14214-31-4,2-chloro-3-isothiocyanato-prop-1-ene. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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International Journal of Health and Biological Sciences. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]
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ACS Publications. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry. Retrieved from [Link]
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Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]
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ACS Publications. (n.d.). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry. Retrieved from [Link]
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Scribd. (n.d.). Infrared Absorption Frequencies Guide. Retrieved from [Link]
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Gauth. (n.d.). How many NMR signals are possible for vinyl chloride in 1H NMR?. Retrieved from [Link]
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ResearchGate. (n.d.). A Joined Theoretical-Experimental Investigation on the (1)H and (13)C NMR Signatures of Defects in Poly(vinyl chloride). Retrieved from [Link]
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Prezi. (n.d.). Fragmentation Patterns of Alkyl Halides. Retrieved from [Link]
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